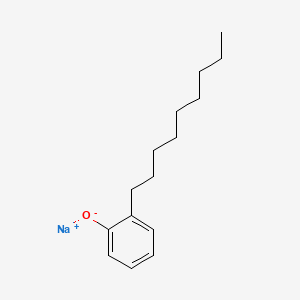

Sodium nonylphenolate

Description

Contextualization within Alkylphenol Chemistry

Alkylphenols are a class of organic compounds produced through the alkylation of phenols. wikipedia.org This family includes a range of compounds with varying alkyl chain lengths, such as propylphenol, butylphenol, octylphenol, and the commercially significant nonylphenol and dodecylphenol. wikipedia.org Nonylphenols, the precursors to sodium nonylphenolate, are themselves synthesized by reacting phenol (B47542) with nonene. industrialchemicals.gov.au The industrial production of nonene is achieved via the oligomerization of propene. industrialchemicals.gov.au

The term 'nonylphenol' typically refers to a complex mixture of isomers, with the branched 4-nonylphenol (B119669) being the most industrially relevant. industrialchemicals.gov.auindustrialchemicals.gov.au In these technical mixtures, branched para-nonylphenol isomers generally make up at least 90% of the final product. industrialchemicals.gov.au The structure of the nonyl group can vary, leading to a wide array of possible isomers. industrialchemicals.gov.au

This compound is one of several metallic salts of nonylphenol, with other examples including barium and calcium salts which are used as heat stabilizers for polyvinyl chloride (PVC). wikipedia.org The properties and applications of these compounds are largely dictated by the nature of both the alkylphenol and the cation.

A laboratory-scale synthesis of sodium 4-nonylphenolate involves dissolving 4-nonylphenol in anhydrous toluene (B28343) and adding excess powdered sodium hydride. The reaction mixture is stirred for 24 hours under a nitrogen atmosphere. After settling, the clear supernatant is separated and the solvent is removed under reduced pressure to yield a sticky white solid. rsc.org The successful formation of the phenolate (B1203915) is confirmed by the disappearance of the phenolic hydroxyl (-OH) peak in the 1H NMR spectrum. rsc.org

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H23NaO | chemsrc.comnih.gov |

| Molecular Weight | 242.33 g/mol | industrialchemicals.gov.aunih.gov |

| Appearance | Sticky white solid (in pure form) | rsc.org |

| Boiling Point | 330.6ºC at 760 mmHg | chemsrc.com |

| Flash Point | 184.2ºC | chemsrc.com |

| LogP | 5.12350 | chemsrc.com |

Historical Perspective of Industrial Relevance and Related Compounds

The industrial significance of alkylphenols, including nonylphenols, dates back several decades, with their primary application being in the production of nonionic surfactants known as alkylphenol ethoxylates (APEs). industrialchemicals.gov.auwikipedia.orgaloki.hu These surfactants, such as nonylphenol ethoxylates (NPEs), have been widely used in detergents, paints, pesticides, personal care products, and plastics due to their excellent emulsifying, wetting, and detergent properties. wikipedia.orgrimpro-india.comshreechem.in In the 1990s, approximately 55-60% of the nonylphenols produced in the European Union were used to manufacture nonylphenol ethoxylates. industrialchemicals.gov.au

Historically, dodecylphenol, derived from propylene (B89431) tetramer, was a common alkylphenol used in the production of detergents. google.com However, concerns over the environmental impact of certain alkylphenols have led to shifts in the industry. google.com

Beyond surfactants, alkylphenols have a history of use in various other industrial applications. They are precursors to phenolic resins, antioxidants for rubber and plastics (such as tris(4-nonyl-phenyl) phosphite (B83602) or TNPP), and additives for lubricating oils. wikipedia.orgaloki.hu For instance, overbased calcium salt of nonylphenol has been utilized as a dispersant in hydraulic fluid and motor oil. aloki.hu Similarly, barium nonylphenolate has seen use as a polymer stabilizer. industrialchemicals.gov.au

The development of alkylphenol-based detergents was a significant advancement in the chemical industry, offering products with good chemical stability and performance in hard water. aloki.hurimpro-india.com While the use of NPEs in household detergents has been phased out in regions like Europe, they continue to be used in industrial applications in North America. wikipedia.orgshreechem.in

Structure

3D Structure of Parent

Properties

CAS No. |

54181-64-5 |

|---|---|

Molecular Formula |

C15H23NaO |

Molecular Weight |

242.33 g/mol |

IUPAC Name |

sodium;2-nonylphenolate |

InChI |

InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1 |

InChI Key |

LGORLCOUTMVEAC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].[Na+] |

Related CAS |

25154-52-3 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Sodium Nonylphenolate

Alkylation Processes for Nonylphenol Precursors

The industrial production of nonylphenol, the direct precursor to sodium nonylphenolate, is achieved through the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes. wikipedia.org This process, a type of Friedel-Crafts alkylation, results in the attachment of a nonyl group to the phenol ring. wikipedia.orgelchemy.com The reaction typically employs a complex mixture of branched nonene isomers, which are produced from the oligomerization of propene. elchemy.com

The alkylation of phenol with nonenes is facilitated by acid catalysts. wikipedia.org These catalysts can be homogeneous, such as phosphorous acid, or heterogeneous, such as solid acid catalysts like zeolites or cation-exchange resins (e.g., Amberlyst-15). wikipedia.orgelchemy.comnih.gov

The mechanism generally involves the protonation of the nonene by the acid catalyst to form a nonyl carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring. The phenol's hydroxyl group is a strong activating group, directing the substitution primarily to the ortho and para positions. nih.gov Mechanistic studies using density functional theory (DFT) suggest two potential pathways:

Neutral Pathway: This involves an initial reaction between the olefin and a sulfonic acid catalyst to form an ester, which then leads to O-alkylation (forming a phenolic ether) or C-alkylation (forming the desired nonylphenol). O-alkylation is often the most energetically favorable initial step. nih.govresearchgate.net

Ionic Pathway: This pathway suggests that the initially formed phenolic ether can undergo an intramolecular rearrangement to form the more stable C-alkylated products (ortho- and para-nonylphenol). nih.govresearchgate.net The presence of a protonated intermediate significantly lowers the energy barriers for this migration. nih.gov

In zeolite catalysts, it is proposed that the reaction proceeds primarily via an electrophilic attack by a cyclohexyl cation (in model reactions), which is generated upon the protonation of the corresponding alkene. pnnl.gov

Table 1: Catalysts in Phenol Alkylation

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Homogeneous Acid | Phosphorous Acid, Sulfuric Acid | Liquid-phase catalysis; can be difficult to separate from the product. |

| Heterogeneous Solid Acid | Zeolites (e.g., H-BEA), Cation-Exchange Resins (e.g., Amberlyst-15), Polyphosphoric Acid | Solid-phase catalysis; easily separable and reusable. wikipedia.orgelchemy.com Offers shape selectivity that can influence isomer distribution. wikipedia.org |

| Alkaline Ionic Liquid | Basic Ionic Liquids | Can achieve high conversion rates at lower temperatures compared to some acid catalysts. google.com |

The industrial synthesis of nonylphenol does not yield a single compound but rather a highly complex mixture of isomers. wikipedia.org This complexity arises from two main factors: the branched nature of the nonene feedstock and the possible attachment points on the phenol ring. wikipedia.org

The nonyl group can attach to the phenol ring at the ortho (2-) or para (4-) positions relative to the hydroxyl group. wikipedia.org Under the influence of active acid catalysts, any initially formed ortho-isomer can be converted to the thermodynamically more stable para-isomer. google.com Consequently, commercial nonylphenol is predominantly composed of para-substituted isomers. equilex.com

The structure of the nonene reactant also influences the substitution pattern. Branched-chain nonenes, which are most commonly used, lead to a product that is approximately 82% para-nonylphenol. google.com Conversely, the use of linear nonenes can result in a higher proportion of the ortho-substituted product (up to 62%). google.com The technical-grade nonylphenol mixture is comprised of numerous isomers, with one of the most prevalent being 4-(3,6-dimethyl-3-heptyl)phenol. sigmaaldrich.com Research has identified and synthesized various specific branched isomers to better understand the composition of these commercial mixtures. researchgate.net

Table 2: Factors Influencing Isomer Distribution in Nonylphenol Synthesis

| Factor | Influence on Isomer Distribution | Typical Outcome |

|---|---|---|

| Catalyst Activity | Active acid catalysts promote the conversion of ortho-isomers to the more stable para-isomers. google.com | High proportion of para-nonylphenol. |

| Nonene Structure | Branched nonenes favor para-substitution, while linear nonenes can increase the yield of ortho-isomers. google.com | Commercial products from branched nonenes are rich in para-isomers. google.comequilex.com |

| Reaction Conditions | Thermodynamic control (higher temperatures, longer reaction times) favors the most stable isomer. | Increased yield of the para-isomer. |

Phenolate (B1203915) Formation: Conversion to this compound

The conversion of nonylphenol to this compound is a straightforward acid-base reaction. Phenols are weakly acidic due to the resonance stabilization of the corresponding phenolate anion. wikipedia.org Nonylphenol, as a substituted phenol, shares this property.

The reaction involves treating nonylphenol with a strong sodium base, most commonly sodium hydroxide (B78521) (NaOH). wikipedia.org The hydroxide ion deprotonates the phenolic hydroxyl group, forming water and the this compound salt. This salt is often not isolated but is generated in situ to act as a reactive intermediate for subsequent reactions, such as ethoxylation. prepchem.com The formation of the phenolate is also a key step in certain derivatization procedures for analytical purposes, where NaOH is used to create the anionic species. nih.gov

Reaction: C₉H₁₉-C₆H₄-OH (Nonylphenol) + NaOH (Sodium Hydroxide) → C₉H₁₉-C₆H₄-O⁻Na⁺ (this compound) + H₂O (Water)

Derivatization from this compound

This compound is a versatile nucleophilic intermediate used primarily in the synthesis of non-ionic surfactants. Its derivatization allows for the introduction of various functional groups, modifying the properties of the original molecule for specific applications.

The most significant industrial application of this compound is as an intermediate in the production of nonylphenol ethoxylates (NPEs). wikipedia.orgwikipedia.org This process, known as ethoxylation, involves the reaction of the nonylphenolate with ethylene (B1197577) oxide. wikipedia.orgelchemy.com

The this compound, formed by treating nonylphenol with a basic catalyst like sodium hydroxide or sodium methoxide, acts as the initiator for an anionic polymerization of ethylene oxide. prepchem.comgoogle.com The nucleophilic phenolate oxygen attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and forming an ethoxy group attached to the nonylphenol core. The resulting alkoxide is itself reactive and can attack another ethylene oxide molecule. This process repeats, adding a chain of ethylene oxide units (polyoxyethylene chain) to the nonylphenol. The average length of this chain can be controlled by the stoichiometry of the reactants. prepchem.com

General Reaction Scheme:

C₉H₁₉-C₆H₄-OH + NaOH → C₉H₁₉-C₆H₄-O⁻Na⁺ + H₂O

C₉H₁₉-C₆H₄-O⁻Na⁺ + n(C₂H₄O) → C₉H₁₉-C₆H₄-O-(CH₂CH₂O)ₙ⁻Na⁺

C₉H₁₉-C₆H₄-O-(CH₂CH₂O)ₙ⁻Na⁺ + H₂O → C₉H₁₉-C₆H₄-O-(CH₂CH₂O)ₙH + NaOH

Beyond simple ethoxylation, the reactivity of the nonylphenol structure allows for the creation of more complex, specialty derivatives. These often start with nonylphenol ethoxylates, which are themselves derived from the this compound intermediate.

For example, nonylphenol ethoxylates can be further reacted to produce anionic surfactants. One such pathway is sulfation. Nonylphenol polyoxyethylene ether can be reacted with sulfamic acid and then neutralized with sodium hydroxide to produce sodium nonylphenol ether sulfate, an anionic surfactant used in emulsion polymerization. google.comenaspol.eu

In other synthetic schemes, nonylphenol ethoxylates are used as a backbone to synthesize more complex ester derivatives. For instance, disodium (B8443419) nonylphenol polyoxyethylene monoester sulfoitaconate can be synthesized from nonylphenol polyoxyethylene ester, itaconic acid, and sodium sulfite (B76179). researchgate.netresearchgate.net These specialized derivatives are developed for applications requiring specific surface activity or emulsification properties. researchgate.net The formation of complex metal salts with various organic ligands is a known area of coordination chemistry, providing a basis for the potential formation of specialty nonylphenolate complexes with various metal ions. researchgate.net

Table 3: Key Derivatives from this compound Pathway

| Derivative Class | Specific Example | Synthetic Precursor(s) | General Application Area |

|---|---|---|---|

| Non-ionic Surfactants | Nonylphenol Ethoxylates (NPEs) | This compound, Ethylene Oxide | Detergents, emulsifiers, cleaners. wikipedia.org |

| Anionic Surfactants | Sodium Nonylphenol Ether Sulfate | Nonylphenol Ethoxylate, Sulfamic Acid, Sodium Hydroxide | Emulsion polymerization. enaspol.eu |

| Specialty Esters | Disodium nonylphenol ethoxylate sulfoitaconate monoester | Nonylphenol Ethoxylate, Itaconic Acid, Sodium Sulfite | Specialty emulsifiers. researchgate.net |

Other Functional Group Transformations

This compound, the sodium salt of nonylphenol, exhibits a rich and varied reactivity, largely centered around the electron-rich aromatic ring and the nucleophilic phenoxide oxygen. The phenoxide group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. This heightened reactivity allows for a range of functional group transformations that are not readily achievable with benzene (B151609) itself. These transformations are pivotal for the synthesis of a diverse array of derivatives with applications in various industrial sectors. This section will explore several key functional group transformations of this compound, including the Mannich reaction, sulfonation, carboxylation, and nitration.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the aromatic ring serves as the nucleophile, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine. This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. The Mannich reaction is a valuable tool for the synthesis of nonylphenol derivatives containing nitrogen, which are utilized as intermediates in the production of surfactants, lubricating oil additives, and epoxy curing agents. google.comwikipedia.orgorganic-chemistry.org

The reaction proceeds via the formation of an iminium ion from the reaction of the amine and formaldehyde (B43269). The electron-rich aromatic ring of the nonylphenolate then attacks the iminium ion in an electrophilic aromatic substitution reaction to yield the corresponding Mannich base. wikipedia.org The general scheme for the Mannich reaction with this compound is depicted below:

General Reaction Scheme for the Mannich Reaction of this compound

Where R can be an alkyl group or hydrogen.

An example from the patent literature describes the reaction of nonylphenol with formaldehyde and diethanolamine (B148213) to produce Mannich condensates that are useful as epoxy resin curing agents. google.com Another study details the Mannich reaction of 4-tert-nonylphenol with various amines, including dimethylamine, methylamine, and diethylenetriamine, to investigate the influence of the reactants on the product structure. researchgate.net

Sulfonation

Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Due to the activating nature of the phenoxide group, this compound can be readily sulfonated. The resulting nonylphenol sulfonic acids and their salts are important anionic surfactants with applications in detergents, emulsifiers, and dispersing agents. greenagrochem.comwikipedia.org

The sulfonation of nonylphenol can be achieved using various sulfonating agents, such as concentrated sulfuric acid or sulfur trioxide. The reaction conditions, including temperature and the choice of sulfonating agent, can influence the position of the sulfonic acid group on the aromatic ring. A patent describes the synthesis of a sulfonate anionic/nonionic surfactant by reacting nonylphenol polyoxyethylene ether with concentrated sulfuric acid. google.com Although this example starts with a nonylphenol derivative, the fundamental sulfonation of the aromatic ring is a key step.

Illustrative Reaction Conditions for the Sulfonation of a Nonylphenol Derivative

| Reactant | Sulfonating Agent | Temperature | Product | Reference |

|---|

Carboxylation (Kolbe-Schmidt Reaction)

The Kolbe-Schmidt reaction is a carboxylation reaction that introduces a carboxyl group (-COOH) onto a phenol ring. This reaction is typically carried out by treating a sodium phenoxide with carbon dioxide under pressure and elevated temperature. libretexts.orgbyjus.commlsu.ac.in The highly nucleophilic phenoxide anion attacks the weakly electrophilic carbon dioxide, leading to the formation of a salicylate (B1505791) derivative. In the case of this compound, this reaction would yield sodium nonylsalicylate.

This transformation is significant as it introduces a carboxylic acid functionality, which can be further modified or utilized for its acidic properties. The carboxylation of sodium phenoxide has been studied in detail, providing insights into the reaction mechanism and the influence of reaction parameters such as temperature and CO2 pressure on the product yield. nih.gov For instance, the carboxylation of sodium phenoxide has been shown to produce salicylic (B10762653) acid in yields ranging from 11.4% to 47.8%, depending on the reaction time and temperature. nih.gov Similar principles and conditions would apply to the carboxylation of this compound.

Reaction Parameters for the Carboxylation of Sodium Phenoxide

| Temperature | Reaction Time | CO2 Pressure | Major Product | Yield Range | Reference |

|---|

Nitration

Nitration is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring. The hydroxyl group of phenols is a strong activating group, making them highly susceptible to nitration. byjus.com Treatment of phenol with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.comyoutube.com Given this high reactivity, similar outcomes are expected for the nitration of this compound.

The nitration of phenols can be achieved using various nitrating agents, including nitric acid, sodium nitrite (B80452) in the presence of an acid, or metal nitrates. researchgate.netnih.govsharif.edu The choice of nitrating agent and reaction conditions can influence the selectivity and yield of the nitration products. For example, the nitration of phenols using sodium nitrite in the presence of 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride has been reported to proceed under mild conditions at room temperature with high yields. sharif.edu Another method employs a combination of Mg(HSO4)2 or NaHSO4.H2O with NaNO3 and wet SiO2 for the nitration of phenols under heterogeneous conditions. nih.gov These methods offer milder and potentially more selective alternatives to traditional nitration with nitric acid.

Examples of Nitrating Systems for Phenols

| Nitrating Agent | Conditions | Products | Reference |

|---|---|---|---|

| Dilute Nitric Acid | Low temperature (298 K) | Mixture of ortho- and para-nitrophenols | byjus.com |

| Sodium Nitrite / 3-methyl-1-sulfonic acid imidazolium chloride | Room temperature | Nitrophenols | sharif.edu |

Mechanistic Investigations of Environmental Transformation and Chemical Reactivity

Aerobic and Anaerobic Degradation Pathways in Environmental Compartments

Sodium nonylphenolate, through its active component nonylphenol, undergoes degradation under both aerobic and anaerobic conditions, although the rates and mechanisms differ significantly. Complete mineralization is often slow, leading to the formation of various intermediates.

Microbial activity is the primary driver of this compound's transformation in the environment.

Under anaerobic conditions , the degradation of the branched nonylphenol structure is generally slower and considered more persistent compared to aerobic environments. alfa-chemistry.comresearchgate.net Nevertheless, anaerobic degradation does occur, with nonylphenol often being the terminal product of nonylphenol polyethoxylate (NPEO) degradation in environments like digestor sludge. researchgate.netbritannica.com The efficiency of anaerobic degradation is highly dependent on the specific redox conditions. The observed order of degradation rates is typically: sulfate-reducing > methanogenic > nitrate-reducing conditions. researchgate.netresearchgate.netwindows.net This indicates the involvement of diverse microbial communities, including sulfate-reducing bacteria, methanogens, and other eubacteria, in the transformation process. researchgate.netresearchgate.net The anaerobic pathway is characterized as a non-oxidative process. researchgate.net

Abiotic processes, particularly advanced oxidation processes (AOPs), can contribute to the transformation of the nonylphenol structure. The phenolate (B1203915) group itself is relatively stable against simple hydrolysis under typical environmental pH conditions.

Photo-oxidation has been demonstrated as an effective removal method. Processes like Fenton oxidation, which generates highly reactive hydroxyl radicals, can degrade nonylphenol ethoxylates with high efficiency, achieving significant reduction in minutes under optimal conditions. mdpi.com The intermediates identified during Fenton oxidation include nonylphenol (NP), short-chain NPEOs, and nonylphenol carboxyethoxylates, which are subsequently degraded. mdpi.com Other photo-oxidative techniques, such as UV-C photolysis alone or in combination with hydrogen peroxide (H₂O₂/UV-C), are also capable of degrading the compound.

Environmental Factors Influencing Degradation Kinetics

The rate at which this compound degrades is not intrinsic but is controlled by a multitude of environmental variables. These factors primarily affect microbial activity and the chemical reactivity of the molecule. britannica.com

Key influencing factors include:

Temperature : Higher temperatures generally enhance microbial activity and thus increase the rate of degradation. researchgate.netresearchgate.net Seasonal variations in temperature have been correlated with NP concentrations in surface waters, with lower temperatures in winter leading to higher levels.

pH : The optimal pH for anaerobic degradation in both soil and sludge has been identified as 7.0. researchgate.netresearchgate.net For chemical oxidation processes like the Fenton reaction, the optimal pH is acidic, typically around 3.0. mdpi.com

Redox Conditions : As noted, the presence of different electron acceptors significantly impacts anaerobic degradation rates, with sulfate-reducing conditions being the most favorable. researchgate.netresearchgate.net

Initial Concentration : Nonylphenol tends to be more persistent at higher concentrations, while degradation can be relatively rapid at lower concentrations.

Presence of Other Substances : The degradation kinetics can be significantly altered by the presence of other chemicals. Yeast extract and certain surfactants can enhance the degradation rate, whereas substances like aluminum sulfate, heavy metals, and specific organic acids (acetate, pyruvate, lactate) can be inhibitory. britannica.comresearchgate.netresearchgate.net

| Factor | Effect on Degradation Rate | Condition/Observation | Reference |

|---|---|---|---|

| Temperature | Increase | Enhanced microbial activity at higher temperatures. | researchgate.netresearchgate.net |

| pH | Optimal at 7.0 | For anaerobic microbial degradation in sludge/soil. | researchgate.netresearchgate.net |

| Redox Potential | Variable | Anaerobic rate: Sulfate-reducing > Methanogenic > Nitrate-reducing. | researchgate.netresearchgate.netwindows.net |

| Concentration | Decrease | More persistent at higher initial concentrations. | |

| Yeast Extract | Increase | Enhances microbial degradation. | researchgate.net |

| Aluminum Sulfate | Decrease (Inhibition) | Inhibits anaerobic degradation. | researchgate.net |

| Heavy Metals | Decrease (Inhibition) | Inhibits microbial degradation. | britannica.com |

Sorption and Partitioning Phenomena in Environmental Matrices

Due to its chemical structure, featuring a hydrophobic nonyl chain and a polar phenolate group, nonylphenol exhibits significant interaction with environmental solids. This sorption behavior is a critical process that controls its mobility, bioavailability, and ultimate fate.

In terrestrial and aquatic systems, nonylphenol readily partitions from the water column to solid phases like soil, sediment, and sludge. researchgate.net The primary matrix characteristic governing this process is the organic carbon content. A strong positive correlation exists between the sorption partition coefficient (Kₚ) and the soil or sediment organic carbon content. Kinetic studies show that sorption equilibrium is reached relatively quickly, within hours in both soil and marine sediments.

The sorption process can be described by different isotherm models. In many terrestrial soils, sorption results in linear isotherms. For marine sediments, the isotherm model can vary, with the Linear model fitting untreated sediments and the Freundlich model better describing sediments treated to remove some organic matter. The organic carbon-normalized sorption coefficient (Kₒ꜀) is a key parameter for predicting partitioning. A log Kₒ꜀ value of 3.97 has been reported for nonylphenol in soil, indicating a high tendency for sorption. The process in marine sediments has been characterized as spontaneous, physical, and exothermic.

| Parameter | Value/Observation | Environmental Matrix | Reference |

|---|---|---|---|

| Log Kₒ꜀ | 3.97 | Terrestrial Soils | |

| Sorption Equilibrium Time | ~20 hours | Terrestrial Soils | |

| Sorption Equilibrium Time | ~1.5 hours | Marine Sediments | |

| Governing Factor | Positively correlated with organic carbon content | Soils and Sediments | |

| Isotherm Model | Linear | Terrestrial Soils | |

| Thermodynamics | Spontaneous, exothermic, entropy-decreasing | Marine Sediments |

Chemical Reactivity in Industrial Processes (e.g., as a catalyst, ligand)

In industrial settings, the primary chemical reactivity of this compound is as a nucleophilic intermediate for the synthesis of other chemical products. Its most significant application is as a precursor in the production of nonylphenol ethoxylates (NPEOs). This reaction involves the ethoxylation of the phenolate, where the this compound anion reacts with ethylene (B1197577) oxide to form the NPEO surfactant series.

These resulting NPEOs are widely used as non-ionic surfactants, emulsifiers, and dispersing agents in numerous industrial processes. britannica.com A major application is in emulsion polymerization, where they are used to stabilize latexes. While crucial for the manufacturing process, the use of NPEOs has been declining due to environmental concerns over their degradation back to persistent nonylphenol. britannica.com

There is limited evidence in the reviewed scientific literature of this compound being employed directly as a catalyst or a formal ligand in large-scale industrial chemical synthesis. Its role is predominantly that of a reactive intermediate in the production of surfactants.

Environmental Occurrence, Distribution, and Fate Modeling

Presence in Aquatic and Terrestrial Systems

The occurrence of nonylphenol, the active component of sodium nonylphenolate, is well-documented across various environmental compartments due to widespread anthropogenic activities. nih.govnih.gov Its presence is a direct consequence of the extensive use of NPEO surfactants, which are discharged in large quantities into wastewater treatment plants. nih.govnih.gov

In aquatic environments, nonylphenol concentrations can vary significantly, from low nanogram per liter levels to several micrograms per liter in surface waters. nih.gov For instance, studies have reported concentrations in river waters up to 4.1 µg/L. nih.gov Due to its hydrophobic nature and low water solubility, nonylphenol tends to partition from the water column and accumulate in sediments. nih.govnih.gov Consequently, sediment concentrations are often orders of magnitude higher than in the overlying water, with reported values ranging from a few micrograms per kilogram to as high as 110 mg/kg. nih.govccme.ca In one study, sediment NP concentrations were found to be 364 to 5,100 times greater than those in the corresponding river water. Research conducted near wastewater outfalls has revealed sediment concentrations reaching up to 12,400 µg/kg, and in one case near a stormwater discharge, as high as 14,100 µg/kg. oup.com

Groundwater contamination is also a concern, with nonylphenol detected in a notable percentage of samples across various regions, sometimes exceeding established quality standards. nih.gov In terrestrial systems, the primary route of contamination is the agricultural application of sewage sludge (biosolids), which can contain high levels of nonylphenol. wikipedia.orgnih.gov This practice leads to the introduction of NP into soils, where it has been detected at µg/kg levels. mdpi.com From the soil, its mobility is somewhat limited, as concentrations tend to decrease with depth. nih.gov

Table 1: Reported Concentrations of Nonylphenol in Various Environmental Systems

| Environmental Compartment | Location/Study | Concentration Range |

|---|---|---|

| River Water | General | Up to 4.1 µg/L nih.gov |

| River Water | Yong River, China | 140 - 3948 ng/L nih.gov |

| River Water | Great Lakes Region | 0.01 - 0.92 µg/L epa.gov |

| Sediments | General | Up to 1 mg/kg nih.gov |

| Sediments | Various Rivers | 10 - 2,960 µg/kg epa.gov |

| Sediments | Near Sewage Treatment Plants | Up to 12,400 µg/kg oup.com |

| Sediments | Fraser River, BC (Suspended) | 0.021 - 0.087 mg/kg dw ccme.ca |

| Groundwater | Europe | Up to 3.8 µg/L nih.gov |

Transport and Distribution Dynamics in Environmental Models

The transport and distribution of nonylphenol in the environment are governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (log Kow), which ranges from 3.8 to 4.8. nih.govmdpi.com These characteristics indicate a strong tendency for the compound to sorb to organic matter in soil and sediment, limiting its mobility in aqueous systems. nih.govnih.gov This sorption process is a key factor controlling its fate, causing accumulation in solids such as sewage sludge and river sediments, which act as long-term reservoirs. nih.govnih.gov

Environmental fate models are crucial tools for predicting the distribution and longevity of contaminants like nonylphenol. epa.gov Models such as the Water Quality Analysis Simulation Program (WASP) have been used to simulate the fate and transport of 4-nonylphenol (B119669) in river systems. nih.gov Such models account for key processes including advection, dispersion, sorption to suspended particles, and degradation. nih.gov

A study on the Yong River in China modeled the distribution of 4-nonylphenol and found that adsorption and degradation processes significantly reduced its dissolved concentrations. nih.gov The model indicated that adsorption had a greater effect than degradation on reducing the concentration of 4-NP in the river. nih.gov The results from these models often show higher concentrations near pollution sources like wastewater treatment plant outfalls and river confluences. nih.gov The persistence of nonylphenol is significant, with an estimated half-life in sediment of over 60 years, highlighting the role of sediments as a long-term sink. wikipedia.org While nonylphenol is readily sorbed to soil and sediment, it is also moderately volatile, and atmospheric transport can be a pathway for its distribution, with subsequent deposition via rain and snowfall. nih.govnih.govindustrialchemicals.gov.au

Degradation Product Profiling in Environmental Samples

This compound itself does not degrade, but its precursor, nonylphenol polyethoxylates (NPEOs), undergo biodegradation to form a series of more persistent metabolites. nih.govnih.gov The primary degradation pathway involves the sequential shortening of the ethoxylate chain of NPEOs in wastewater treatment plants and the natural environment. nih.gov

This process leads to the formation of short-chain NPEOs, such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO), and ultimately nonylphenol (NP). osaka-u.ac.jpresearchgate.net These degradation products are more lipophilic and persistent than the parent NPEO compounds. researchgate.net

Further degradation can occur, particularly under aerobic conditions, through the oxidation of the terminal alcohol group on the ethoxylate chain to a carboxylic acid, forming nonylphenol ethoxycarboxylates (NPECs). osaka-u.ac.jpresearchgate.net Under anaerobic conditions, the degradation pathway primarily favors the shortening of the ethoxylate chain, leading to a higher accumulation of NP, NP1EO, and NP2EO. researchgate.net More complex degradation can also lead to dicarboxylic products (CAPECs), which have been found to be extremely persistent in aquatic environments. osaka-u.ac.jp In some cases, halogenated derivatives of nonylphenol and its ethoxylates can be formed during disinfection processes in wastewater treatment plants, adding another layer of complexity to its environmental chemistry. osaka-u.ac.jp

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the separation and identification of nonylphenol isomers from complex environmental and biological samples. The choice between gas and liquid chromatography often depends on the volatility of the target analytes and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like nonylphenol. High-resolution capillary GC columns, often 100 meters in length, have demonstrated the ability to separate technical p-nonylphenol mixtures into as many as 22 distinct para-isomers. oup.comresearcher.liferesearchgate.net This separation allows for the acquisition of discrete mass spectra that help characterize the different isomer groups based on the substitution pattern of the alpha-carbon on the alkyl chain. oup.comoup.com

For even more complex mixtures, comprehensive two-dimensional gas chromatography (GC x GC) coupled with a time-of-flight mass spectrometer (ToF-MS) offers superior resolving power. nih.govtandfonline.com This advanced technique can separate 153-204 different alkylphenol peaks from a technical nonylphenol sample, with 59-66 of those being identified as 4-nonylphenol (B119669) isomers. nih.gov The enhanced separation is crucial for isomer-specific analysis, which is necessary because the toxicological properties of nonylphenol can vary between isomers. nih.govtandfonline.com Furthermore, the use of triple quadrupole mass spectrometers (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode provides high selectivity and achieves the low detection limits required for environmental monitoring. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| System | TRACE 1310 GC with TSQ Duo MS/MS | thermofisher.com |

| Column | DB-5ms capillary column | mdpi.com |

| Carrier Gas | Helium (99.9999% purity) at 0.8 mL/min | mdpi.com |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | thermofisher.commdpi.com |

| Oven Program | Initial 80°C, ramp 10°C/min to 180°C, ramp 3°C/min to 240°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | frontiersin.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | thermofisher.commdpi.com |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is highly effective for analyzing nonylphenol and its less volatile derivatives, such as nonylphenol ethoxylates. A key advantage of LC-MS/MS is that it typically does not require a derivatization step, which simplifies sample preparation. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers faster analysis times and improved resolution compared to conventional HPLC. peerj.comresearchgate.net

In LC-MS/MS analysis of nonylphenols, reversed-phase columns like C18 are commonly used. tandfonline.compeerj.com The detection often employs an electrospray ionization (ESI) source, which can be operated in both negative and positive modes. Negative ESI mode is suitable for the phenolic form of nonylphenol, while positive ESI mode is used for its ethoxylated derivatives, where they are often detected as ammonium adducts. gov.bc.cagov.bc.calcms.czthermofisher.com This dual-mode capability allows for the simultaneous analysis of a range of related compounds in a single run.

| Parameter | Condition | Reference |

|---|---|---|

| System | UPLC-MS/MS or HPLC with Triple Quadrupole MS | peerj.comlcms.cz |

| Column | Reversed-phase C18 | tandfonline.compeerj.com |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water, often with ammonium acetate | tandfonline.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | lcms.cz |

| Ionization Mode | Negative (for NP) and Positive (for NPEOs) | gov.bc.cagov.bc.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) | gov.bc.calcms.cz |

| MRM Transition (NP) | m/z 219 -> 133 | gov.bc.cagov.bc.ca |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical to isolate nonylphenol from the sample matrix and concentrate it to levels detectable by analytical instruments. The choice of extraction protocol depends heavily on the nature of the matrix (e.g., water, soil, sediment, or biological tissue).

For aqueous samples, solid-phase extraction (SPE) is the most widely used technique. scielo.brnih.gov The general procedure involves acidifying the water sample to a pH below 2 to ensure nonylphenol is in its protonated form. gov.bc.ca The sample is then passed through an SPE cartridge, commonly packed with a C18 or other polymeric sorbent, which retains the nonylphenol. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent, such as methanol or a dichloromethane/methanol mixture. gov.bc.cagov.bc.ca

For solid matrices like soil and sediment, more rigorous extraction methods are required. Pressurized liquid extraction (PLE), ultrasonic extraction, or Soxhlet extraction are frequently employed. scielo.brresearchgate.net A common approach involves extracting the solid sample with a solvent mixture, such as hexane and acetone, often with the aid of sonication. thermofisher.com The resulting extract is then concentrated and may undergo a clean-up step, often using SPE, to remove interfering compounds before instrumental analysis. gov.bc.caresearchgate.net

| Matrix | Extraction Method | Key Steps | Reference |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Acidification (pH <2), conditioning of C18 cartridge, sample loading, washing, elution with methanol/DCM. | peerj.comgov.bc.ca |

| Soil/Sediment | Ultrasonic Extraction + SPE Cleanup | Sonication with hexane/acetone, extract concentration, SPE cleanup. | thermofisher.comgov.bc.ca |

| Wastewater | Solid-Phase Microextraction (SPME) | Headspace SPME with derivatization, thermal desorption into GC-MS. | researchgate.net |

| Food | Liquid-Liquid Extraction (LLE) + SPE Cleanup | Extraction into organic solvent, cleanup on SPE cartridge. | mdpi.com |

Validation Parameters and Quality Assurance in Analytical Methods

Validation of an analytical method is essential to ensure that the data generated are reliable, accurate, and reproducible. wjarr.com Quality assurance (QA) and quality control (QC) programs are implemented to monitor and maintain the performance of these methods. epa.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). peerj.comscielo.br

Linearity establishes the concentration range over which the instrument response is proportional to the analyte concentration. For nonylphenol analysis, methods typically show excellent linearity, with coefficients of determination (R²) greater than 0.99. peerj.comresearchgate.net

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. For UPLC-MS/MS methods, accuracy is often found to be between 80% and 115%. peerj.com

Precision measures the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (RSD). Intraday and interday precision for nonylphenol analysis are generally below 12%. mdpi.compeerj.com

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For modern methods like UPLC-MS/MS, LOQs for nonylphenol in water can be as low as 10.0 ng/L. peerj.comresearchgate.net

QA/QC protocols involve the routine analysis of method blanks, laboratory control samples (LCS), and matrix spikes to monitor for contamination, instrument performance, and matrix effects. gov.bc.caepa.gov

| Parameter | Typical Value/Range | Method | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.99 | UPLC-MS/MS | peerj.comresearchgate.net |

| Accuracy (Recovery) | 80% - 115% | UPLC-MS/MS | peerj.com |

| Precision (%RSD) | < 12% | GC-MS & UPLC-MS/MS | mdpi.compeerj.com |

| Limit of Detection (LOD) | 0.37 - 5.72 µg/kg (food); 0.87 - 5.72 ng/L (water) | GC-MS; UPLC-MS/MS | mdpi.compeerj.com |

| Limit of Quantification (LOQ) | 1.11 - 5.41 µg/kg (food); 10.0 - 50.0 ng/L (water) | GC-MS; UPLC-MS/MS | mdpi.compeerj.com |

Isomer-Specific Analysis and Characterization

Technical grade nonylphenol is not a single compound but a complex mixture of potentially over 200 structural isomers, primarily differing in the branching of the nine-carbon alkyl chain attached to the phenol (B47542) ring. tandfonline.comacs.org Research has shown that different nonylphenol isomers can exhibit varying estrogenic potencies and environmental degradation rates. acs.org This makes isomer-specific analysis essential for an accurate assessment of environmental risk and biological impact. nih.gov

Achieving complete separation of these isomers is a significant analytical challenge due to their similar chemical and physical properties. nih.gov High-resolution chromatographic techniques are required. As mentioned, comprehensive two-dimensional gas chromatography (GC x GC-TOF-MS) is one of the most powerful tools for this purpose, capable of separating a large number of isomers in a single analysis. nih.govtandfonline.com High-resolution capillary GC-MS has also been used to resolve and classify isomers into distinct groups based on their mass spectral fragmentation patterns, which are related to the structure of the branched alkyl chain. oup.comresearchgate.net The combination of high-resolution separation with detailed mass spectral data allows for the structural elucidation of individual isomers, providing a more nuanced understanding of the composition of technical mixtures and their fate in the environment. nih.govacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium nonylphenolate |

| Nonylphenol (NP) |

| 4-Nonylphenol (4-NP) |

| p-Nonylphenol |

| Nonylphenol ethoxylates |

| Methanol |

| Dichloromethane (DCM) |

| Hexane |

| Acetone |

| Acetonitrile |

| Ammonium acetate |

| Helium |

Applications in Chemical Engineering and Materials Science

Role as an Industrial Intermediate

Sodium nonylphenolate is a crucial precursor in the chemical manufacturing industry, particularly in the production of surfactants and polymer additives. Its reactive nature allows for further chemical modifications to tailor its properties for specific applications.

The most significant role of this compound as an industrial intermediate is in the synthesis of nonylphenol ethoxylates (NPEs). NPEs are a major class of non-ionic surfactants widely used in detergents, emulsifiers, and dispersing agents. The production process involves the ethoxylation of nonylphenol, which is typically carried out under basic conditions. Sodium hydroxide (B78521) is often used as a catalyst, which reacts with nonylphenol to form this compound in situ. This sodium salt then acts as the nucleophile that attacks the ethylene (B1197577) oxide rings, initiating the polymerization of the ethoxy chain. The length of the polyethylene (B3416737) glycol chain can be controlled by the reaction conditions, allowing for the production of a wide range of surfactants with varying hydrophilic-lipophilic balance (HLB) values.

The general reaction can be represented as follows:

Formation of this compound: C₉H₁₉C₆H₄OH + NaOH → C₉H₁₉C₆H₄ONa + H₂O

Ethoxylation: C₉H₁₉C₆H₄ONa + n(C₂H₄O) → C₉H₁₉C₆H₄O(C₂H₄O)ₙNa

The resulting sodium salt of the nonylphenol ethoxylate can then be neutralized. These ethoxylated derivatives are key ingredients in formulations for paints, pesticides, and personal care products. researchgate.net Furthermore, these nonylphenol ethoxylate intermediates can be further modified, for instance, by reacting them with itaconic acid and sodium sulfite (B76179) to synthesize specialized anionic surfactants like sodium nonylphenol ethoxylate sulfoitaconate esters. researchgate.net

This compound and its derivatives are utilized in the formulation of additives for various polymers. While barium and calcium salts of nonylphenol are more commonly cited as heat stabilizers for polyvinyl chloride (PVC), the underlying chemistry suggests a role for the sodium salt, at the very least as a precursor. researchgate.net These stabilizers are crucial for preventing the thermal degradation of PVC during processing at high temperatures. researchgate.net The mechanism of stabilization involves the substitution of unstable chlorine atoms in the PVC chain, thereby preventing the initiation of dehydrochlorination, which leads to discoloration and loss of mechanical properties. nih.govmdpi.com

The phenolate (B1203915) group can act as a nucleophile to replace allylic chlorine atoms, which are labile sites for degradation. Additionally, metal phenolates can neutralize the hydrochloric acid (HCl) that is released during PVC degradation, which would otherwise catalyze further degradation.

| Polymer System | Additive Type | Function of Nonylphenolate Derivative |

| Polyvinyl Chloride (PVC) | Heat Stabilizer | Prevents thermal degradation by neutralizing HCl and substituting labile chlorine atoms. |

| Polyolefins | Antioxidant (precursor) | Nonylphenol, the precursor to this compound, is used in the synthesis of antioxidants. |

Catalytic Applications and Reaction Promotion

Sodium phenates, the class of compounds to which this compound belongs, are recognized as effective catalysts in various organic reactions. google.comgoogle.com They can function as nucleophilic reagents, organic bases, and phase-transfer catalysts. google.com The phenoxide ion is a potent nucleophile, and the presence of the nonyl group can enhance its solubility in organic reaction media.

Sodium phenolate has been noted for its role in regulating anionic polymerization. google.com In reactions such as nucleophilic substitution, condensation, and rearrangement, sodium phenates can facilitate the reaction pathways. google.com While specific research focusing solely on this compound as a catalyst is limited, its chemical nature as a sodium phenate suggests its potential to catalyze reactions such as esterifications and polymerizations. For instance, sodium salts are known to catalyze the O-acylation of phenols. organic-chemistry.org

Advanced Materials Synthesis and Modification

The surfactant properties of this compound and its derivatives are leveraged in the synthesis and modification of advanced materials. This is particularly evident in processes that rely on the formation of micelles and emulsions.

As an anionic surfactant, this compound self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles consist of a hydrophobic core formed by the nonyl chains and a hydrophilic shell of phenolate head groups. This micelle formation is fundamental to its role in various material processing applications.

In surfactant-assisted synthesis, these micelles can act as templates or nanoreactors for the formation of nanoparticles and other nanostructured materials. researchgate.net The size and shape of the resulting materials can be influenced by the structure and concentration of the surfactant micelles. While much of the research in this area focuses on more complex surfactant systems, the fundamental principles of micellar templating are applicable to this compound. The formation of micelles is also crucial for the emulsification of monomers in polymerization processes. pcimag.com

| Property | Description | Relevance in Materials Processing |

| Micelle Formation | Spontaneous aggregation of surfactant molecules above the critical micelle concentration (CMC). | Template for nanoparticle synthesis, solubilization of reactants. |

| Interfacial Tension Reduction | Lowers the energy at the interface between two immiscible phases (e.g., oil and water). | Emulsification of monomers for polymerization, stabilization of dispersions. |

In the realm of polymer chemistry, this compound and its derivatives, particularly nonylphenol ethoxylates, are instrumental in emulsion polymerization. scispace.comresearchgate.net This process is used to produce a wide variety of polymers, including synthetic rubbers and latexes for paints and adhesives. The surfactant stabilizes the emulsion of monomer droplets in water, and the polymerization occurs within the micelles. pcc.eu The choice and concentration of the surfactant can influence the particle size, stability, and final properties of the polymer latex. pcimag.com

Nonylphenol itself is used as a modifier in epoxy and phenolic resin formulations. nerpa.caresearchgate.netresearchgate.net It can act as a curing accelerator and a viscosity modifier in epoxy resins. nerpa.ca While the direct use of this compound in these systems is less documented, its formation from nonylphenol and a sodium-based curing agent is plausible and would influence the curing chemistry and the properties of the final thermoset polymer.

Current Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

The conventional synthesis of nonylphenol, the precursor to sodium nonylphenolate, involves the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes. researchgate.net This process typically yields a complex isomeric mixture, with the nonyl group attaching at various positions on the phenol ring, predominantly at the para- and ortho- positions, and with varying degrees of branching in the nonyl chain. researchgate.netwikipedia.org The isomeric composition of the final product is of critical importance as the biological activity and environmental persistence of nonylphenol isomers can differ significantly. wikipedia.org

Current research is intensely focused on developing synthetic methodologies that offer greater control over the isomeric distribution, aiming to selectively produce isomers with lower environmental impact and higher efficacy for specific industrial applications. Key areas of investigation include:

Shape-Selective Catalysis: The use of solid acid catalysts, such as zeolites and functionalized mesoporous materials, is being explored to control the regioselectivity of the alkylation reaction. The defined pore structures of these materials can sterically hinder the formation of certain isomers, thereby enriching the product mixture in the desired isomer.

Homogeneous Catalysis with Tailored Ligands: Transition metal complexes with specifically designed ligands are being investigated to achieve higher selectivity. By tuning the electronic and steric properties of the ligands, it is possible to influence the reaction pathway and favor the formation of a particular nonylphenol isomer.

Process Optimization: Research is also directed towards optimizing reaction conditions such as temperature, pressure, and solvent systems to enhance the selectivity of existing catalytic systems. Kinetic and mechanistic studies are crucial in understanding the factors that govern isomer distribution.

The development of more selective synthetic routes is paramount for producing "greener" this compound with a well-defined and less hazardous isomeric profile.

Investigation of Advanced Remediation Technologies for Environmental Contamination

The presence of nonylphenol, and by extension its water-soluble salt this compound, in aquatic environments is a significant concern. researchgate.net Consequently, a substantial body of research is dedicated to developing effective remediation technologies to remove these compounds from contaminated water and soil. Advanced remediation strategies currently under investigation include:

Advanced Oxidation Processes (AOPs): AOPs involve the in-situ generation of highly reactive hydroxyl radicals (•OH) that can effectively degrade nonylphenol into less harmful compounds. researchgate.netoup.com Several AOPs have shown promise for nonylphenol removal, including:

Ozonation (O₃): The use of ozone, alone or in combination with hydrogen peroxide (O₃/H₂O₂), has been demonstrated to achieve significant degradation of nonylphenol. researchgate.netoup.com

Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent (Fe²⁺/H₂O₂) or a combination of Fenton's reagent and UV light to generate hydroxyl radicals. nih.gov

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can be used as photocatalysts to generate hydroxyl radicals upon UV irradiation, leading to the degradation of nonylphenol. researchgate.net

Adsorption: This technology utilizes porous materials with high surface areas to bind and remove nonylphenol from water. Various adsorbents are being investigated for their efficacy:

Activated Carbon: A widely used adsorbent with a high capacity for organic pollutants. researchgate.net

Modified Clays and Zeolites: These materials can be chemically modified to enhance their affinity for nonylphenol. researchgate.net

Novel Nanomaterials: Materials such as carbon nanotubes and graphene oxide are being explored for their exceptional adsorption capacities. researchgate.net

Bioremediation: This approach leverages the metabolic capabilities of microorganisms to break down nonylphenol into less toxic substances. nih.gov Research in this area focuses on:

Identifying and isolating microbial strains with high nonylphenol degradation efficiency.

Optimizing environmental conditions (e.g., pH, temperature, nutrient availability) to enhance microbial activity.

Investigating the metabolic pathways of nonylphenol degradation to ensure complete mineralization.

| Remediation Technology | Mechanism | Key Research Areas | Reported Efficiency |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of hydroxyl radicals for chemical degradation | Ozonation, Fenton processes, Photocatalysis | High degradation rates, up to 90% and above in some studies. researchgate.netoup.com |

| Adsorption | Binding of nonylphenol to the surface of porous materials | Activated carbon, modified clays, nanomaterials | High removal efficiencies, often exceeding 95%. researchgate.netresearchgate.net |

| Bioremediation | Microbial degradation of nonylphenol | Isolation of efficient microbial strains, optimization of conditions | Variable, dependent on microbial activity and environmental factors. nih.gov |

Innovative Applications in Emerging Material Technologies

While the use of this compound and its precursor is being curtailed in some applications due to environmental concerns, research is also uncovering new and innovative uses in emerging material technologies where its specific properties can be leveraged. The amphiphilic nature of nonylphenol derivatives, combining a hydrophilic phenolate (B1203915) head and a hydrophobic nonyl tail, makes them interesting building blocks for advanced materials.

Polymer Synthesis and Modification: Nonylphenol and its derivatives are used as monomers and modifiers in the synthesis of various polymers.

Antioxidants and Stabilizers: Tris(4-nonyl-phenyl) phosphite (B83602) (TNPP), derived from nonylphenol, is an important antioxidant used to protect polymers such as rubber, polyolefins, and polystyrenes from degradation. researchgate.net Barium and calcium salts of nonylphenol also act as heat stabilizers for polyvinyl chloride (PVC). researchgate.net

Epoxy Resins: Nonylphenol is utilized in the formulation of epoxy resins, acting as a curing agent and modifying the properties of the final thermoset material. researchgate.net

Polymerizable Surfactants (Surfmers): By introducing a polymerizable group onto the nonylphenol molecule, it can be covalently incorporated into a polymer backbone. This creates "surfmers" that can be used in emulsion polymerization to produce stable latexes with reduced surfactant leaching.

Surfactants for Specialized Applications: The surfactant properties of ethoxylated nonylphenols are being explored for niche applications where high performance is critical. This includes their use as emulsifiers and dispersants in the formulation of pesticides, industrial cleaners, and in the oil and gas industry. researchgate.net

The future of this compound in material science will likely depend on the ability to design and synthesize specific isomers that exhibit the desired material properties while minimizing adverse environmental and health impacts.

Computational Chemistry and Modeling Approaches for Prediction of Behavior

Computational chemistry and molecular modeling have emerged as powerful tools for understanding and predicting the behavior of chemical compounds at the molecular level. These approaches are being increasingly applied to study this compound and its precursor, nonylphenol, providing insights that can guide experimental research and risk assessment.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of nonylphenol isomers and their derivatives. researchgate.net This information is valuable for:

Predicting the most stable conformations of different isomers.

Understanding the mechanisms of chemical reactions, such as oxidation and degradation.

Elucidating the nature of interactions with other molecules, such as water and biological receptors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.govnih.gov For nonylphenol, QSAR studies are being used to:

Predict the toxicity of different isomers to various organisms. nih.govnih.gov

Estimate the biodegradability of nonylphenol derivatives.

Identify the key structural features that contribute to the endocrine-disrupting potential of certain isomers.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound and related compounds in complex environments, such as in aqueous solutions or at interfaces. These simulations can provide insights into:

The aggregation behavior of nonylphenol ethoxylates and the formation of micelles.

The interaction of nonylphenol with cell membranes and biological macromolecules.

The transport and partitioning of nonylphenol in the environment.

| Computational Method | Application to this compound/Nonylphenol | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. researchgate.net | Isomer stability, reaction mechanisms, intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting toxicity, biodegradability, and endocrine activity. nih.govnih.gov | Structure-property relationships, identification of hazardous isomers. |

| Molecular Dynamics (MD) Simulations | Behavior in complex environments (e.g., water, membranes). | Aggregation, interaction with biological systems, environmental transport. |

Computational approaches are proving to be indispensable in the ongoing research on this compound, offering a cost-effective and efficient way to screen for desirable properties and potential hazards, thereby guiding the development of safer and more sustainable alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.